trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative(Mixture of Diastereomers)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative (Mixture of Diastereomers) is a synthetic derivative of clopidogrel, a prodrug used to prevent and treat thrombotic events such as stroke and heart attack. Clopidogrel is an antiplatelet drug that inhibits the formation of thrombus by blocking the platelet aggregation process. Trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative (Mixture of Diastereomers) is a novel derivative of clopidogrel and is being studied for its potential use in laboratory experiments to further understand the mechanism of action of clopidogrel and its effects on the body.
Aplicaciones Científicas De Investigación
Metabolism and Genetic Polymorphisms
Clopidogrel undergoes metabolic activation in the liver through phase-I and phase-II pathways, with its efficacy significantly influenced by genetic polymorphisms. The sulfenic acid metabolite of clopidogrel is conjugated with glutathione by glutathione-s-transferase (GST) to form a glutathione conjugate (an inactive metabolite), which is then converted to cis-thiol-clopidogrel by a glutaredoxin enzyme. Polymorphisms in genes related to phase-II metabolism (e.g., G6PD, GCLC, GCLM, GSS, GST, GSR, HK, and GLRX) could lead to clopidogrel resistance due to variations in glutathione conjugate or glutaredoxin plasma levels. However, there's an observed need for more controlled studies to investigate the relationship between these genetic polymorphisms and clopidogrel bioactivation process (Alkattan et al., 2021).
Clopidogrel Resistance
Clopidogrel resistance is a critical area of investigation, with genetic and non-genetic factors affecting the drug's metabolism leading to variability in patient responses. This resistance impacts the drug's effectiveness in reducing platelet activity and preventing stent thrombosis. Studies have highlighted the significant role of CYP2C19 polymorphisms in Asian populations, where variations in this enzyme significantly influence clopidogrel metabolism and, consequently, its antiplatelet effects (Akkaif et al., 2021). Identifying these factors is crucial for personalized medicine, enhancing clinical outcomes by tailoring treatments to individual genetic profiles.
Pharmacogenetic Monitoring
The variability in response to clopidogrel has led to research on pharmacokinetic, pharmacodynamic, and pharmacogenetic assays to monitor therapy effectiveness. These studies focus on understanding the mechanisms behind clopidogrel resistance and developing tests for predicting patient responses. Light transmission aggregometry (LTA) and the VerifyNow P2Y12 assay are among the discussed methodologies for monitoring clopidogrel effects, with an emphasis on the need for assays that can overcome the limitations of current approaches (Alvitigala et al., 2020).
Propiedades
IUPAC Name |
methyl 2-(2-chlorophenyl)-2-[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanylpiperidin-1-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30ClNO6S/c1-4-35-25(31)15-19-16-29(26(27(32)34-3)21-10-5-6-11-22(21)28)13-12-24(19)36-17-23(30)18-8-7-9-20(14-18)33-2/h5-11,14-15,24,26H,4,12-13,16-17H2,1-3H3/b19-15+/i2+1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIXPNIXZHUBJO-HFUDFJFXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CN(CCC1SCC(=O)C2=CC(=CC=C2)OC)C(C3=CC=CC=C3Cl)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=CC=CC(=C1)C(=O)CSC\2CCN(C/C2=C\C(=O)OCC)C(C3=CC=CC=C3Cl)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClNO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747374 |
Source
|
Record name | Methyl (2-chlorophenyl){(3E)-3-(2-ethoxy-2-oxoethylidene)-4-[(2-{3-[(~13~C,~2~H_3_)methyloxy]phenyl}-2-oxoethyl)sulfanyl]piperidin-1-yl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1331383-23-3 |
Source
|
Record name | Methyl (2-chlorophenyl){(3E)-3-(2-ethoxy-2-oxoethylidene)-4-[(2-{3-[(~13~C,~2~H_3_)methyloxy]phenyl}-2-oxoethyl)sulfanyl]piperidin-1-yl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.